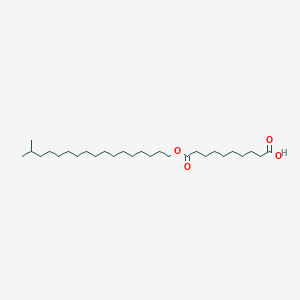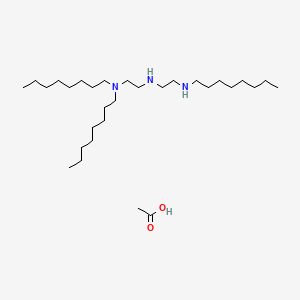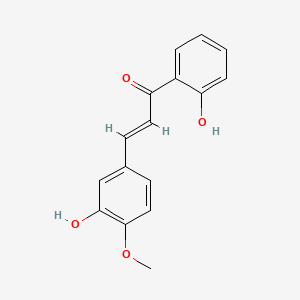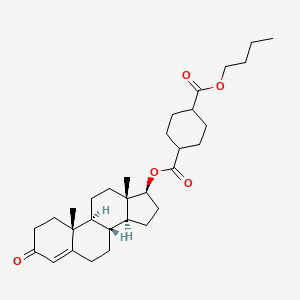
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H12K3NO6P2. It is known for its unique structure, which includes a propylimino group and two methylene diphosphonate groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid in the presence of potassium hydroxide. The reaction conditions often include controlled temperatures and pH levels to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes. Large-scale reactors and precise control of reaction parameters are employed to achieve high yields and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also be reduced, leading to the formation of reduced phosphonate derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction can produce phosphonate hydrides .
Aplicaciones Científicas De Investigación
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of bone diseases and as a chelating agent.
Mecanismo De Acción
The mechanism of action of tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate involves its interaction with molecular targets such as enzymes and metal ions. The compound can chelate metal ions, thereby affecting various biochemical pathways. Its effects on enzymes are mediated through its ability to bind to active sites and alter enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
- Tripotassium hydrogen ((ethylimino)bis(methylene))diphosphonate
- Tripotassium hydrogen ((methylimino)bis(methylene))diphosphonate
- Tripotassium hydrogen ((butylimino)bis(methylene))diphosphonate
Uniqueness
Tripotassium hydrogen ((propylimino)bis(methylene))diphosphonate is unique due to its specific propylimino group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .
Propiedades
Número CAS |
94278-02-1 |
|---|---|
Fórmula molecular |
C5H12K3NO6P2 |
Peso molecular |
361.39 g/mol |
Nombre IUPAC |
tripotassium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate |
InChI |
InChI=1S/C5H15NO6P2.3K/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3 |
Clave InChI |
IMUTXRWXPZMNLJ-UHFFFAOYSA-K |
SMILES canónico |
CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[K+].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


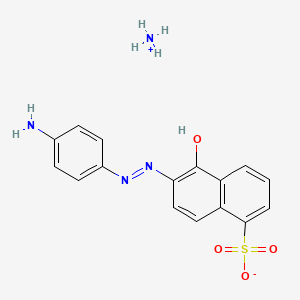


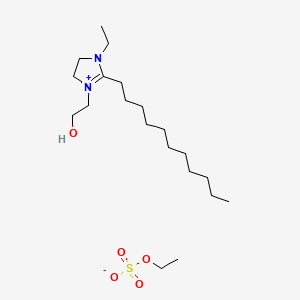
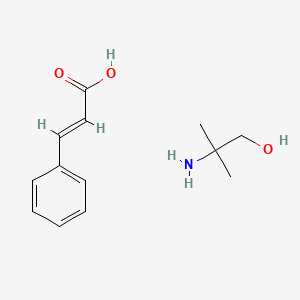

![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)
